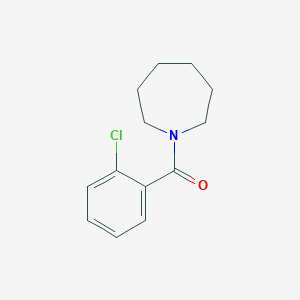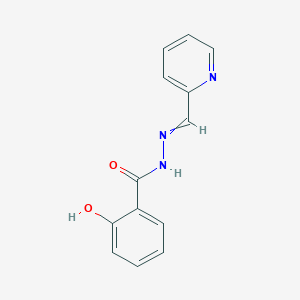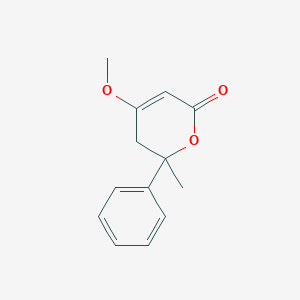
1-Pyridinehexanoic acid, 1,4-dihydro-3,5-diiodo-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyridinehexanoic acid, 1,4-dihydro-3,5-diiodo-4-oxo- is a chemical compound that is commonly referred to as Piracetam. Piracetam is a nootropic drug that is used to enhance cognitive function and improve memory. The compound was first synthesized in 1964 by Dr. Corneliu E. Giurgea, a Romanian chemist. Since then, Piracetam has been extensively studied for its potential therapeutic uses.
Wirkmechanismus
The exact mechanism of action of Piracetam is not fully understood. It is believed to enhance cognitive function and improve memory by increasing blood flow and oxygen consumption in the brain. Piracetam may also enhance the synthesis and release of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemische Und Physiologische Effekte
Piracetam has been shown to have a number of biochemical and physiological effects. It has been shown to increase blood flow and oxygen consumption in the brain, enhance the synthesis and release of acetylcholine, and have neuroprotective effects. Piracetam may also enhance the activity of glutamate receptors, which are involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
Piracetam has a number of advantages for lab experiments. It is relatively easy to synthesize and is readily available. Piracetam is also relatively safe and has a low toxicity. However, Piracetam has a short half-life and may require frequent dosing in order to maintain therapeutic levels.
Zukünftige Richtungen
There are a number of potential future directions for research on Piracetam. One area of interest is the potential use of Piracetam in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Other potential areas of research include the use of Piracetam in the treatment of cognitive impairment associated with aging and the potential use of Piracetam as a cognitive enhancer in healthy individuals.
Synthesemethoden
The synthesis of Piracetam involves the reaction of 2-pyrrolidone with ethyl chloroformate to form the intermediate compound, ethyl 2-oxo-pyrrolidine acetate. This intermediate compound is then reacted with 2-amino-5-diiodobenzoic acid to form Piracetam.
Wissenschaftliche Forschungsanwendungen
Piracetam has been extensively studied for its potential therapeutic uses. It is believed to enhance cognitive function and improve memory by increasing blood flow and oxygen consumption in the brain. Piracetam has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
16344-99-3 |
|---|---|
Produktname |
1-Pyridinehexanoic acid, 1,4-dihydro-3,5-diiodo-4-oxo- |
Molekularformel |
C11H13I2NO3 |
Molekulargewicht |
461.03 g/mol |
IUPAC-Name |
6-(3,5-diiodo-4-oxopyridin-1-yl)hexanoic acid |
InChI |
InChI=1S/C11H13I2NO3/c12-8-6-14(7-9(13)11(8)17)5-3-1-2-4-10(15)16/h6-7H,1-5H2,(H,15,16) |
InChI-Schlüssel |
WGSJKRPLMADJHD-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)C(=CN1CCCCCC(=O)O)I)I |
Kanonische SMILES |
C1=C(C(=O)C(=CN1CCCCCC(=O)O)I)I |
Andere CAS-Nummern |
16344-99-3 |
Synonyme |
1,4-Dihydro-3,5-diiodo-4-oxo-1-pyridinehexanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



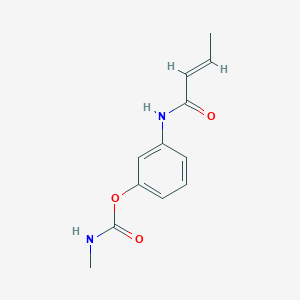
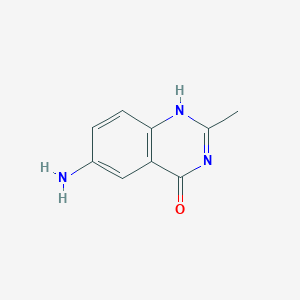
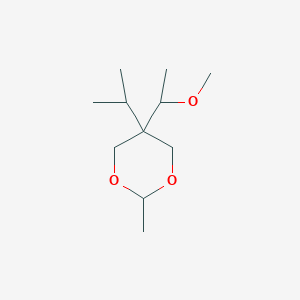
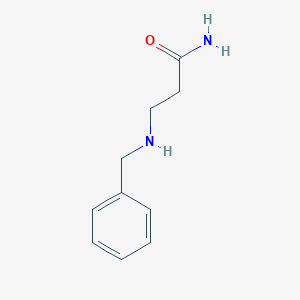
![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)

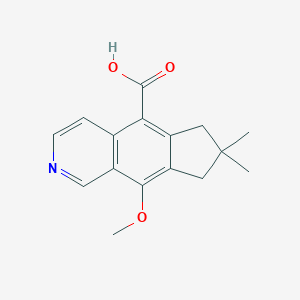
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)
![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)
![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)
